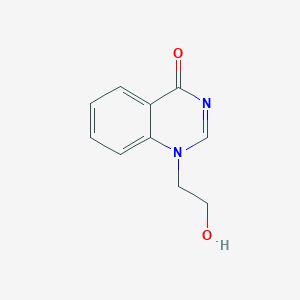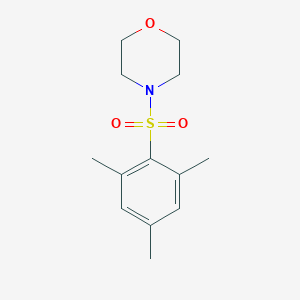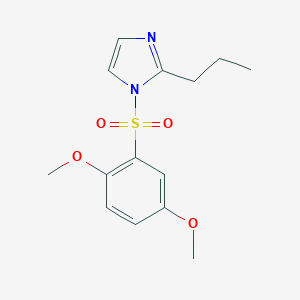
1-(2-hydroxyethyl)-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyethyl)-4(1H)-quinazolinone, also known as HEQ, is a heterocyclic organic compound with the chemical formula C10H10N2O2. HEQ is a derivative of quinazolinone and is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxyethyl)-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been shown to have neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-hydroxyethyl)-4(1H)-quinazolinone has several advantages for use in lab experiments. This compound is readily available and relatively inexpensive. Additionally, this compound has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. This compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-hydroxyethyl)-4(1H)-quinazolinone. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Synthesemethoden
1-(2-hydroxyethyl)-4(1H)-quinazolinone can be synthesized by several methods, including the Pinner reaction, the Gabriel synthesis, and the cyclization of 2-aminobenzamide with glyoxylic acid. The Pinner reaction is the most commonly used method for synthesizing this compound. In this method, 2-aminobenzamide is reacted with ethyl orthoformate and hydrochloric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxyethyl)-4(1H)-quinazolinone has been extensively studied for its biological activities, including its anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-12-7-11-10(14)8-3-1-2-4-9(8)12/h1-4,7,13H,5-6H2 |
InChI-Schlüssel |
LIOKDZIZOGVBHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CCO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)




![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)